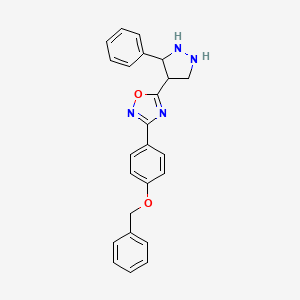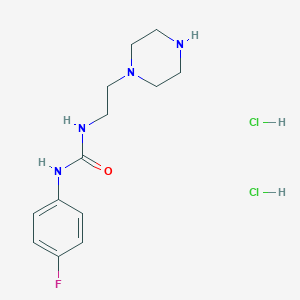![molecular formula C21H28N2O4 B2439899 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 2108339-38-2](/img/structure/B2439899.png)
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a fascinating compound due to its unique structural attributes and potential applications in various scientific fields. The presence of the adamantane group, combined with the urea moiety and the dihydrobenzo[b][1,4]dioxin ring, contributes to its intriguing properties and diverse reactivity profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adamantan-1-yl intermediate synthesis: : The synthesis begins with the formation of the adamantan-1-yl intermediate, often achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkyl halide.
Formation of the urea derivative: : The intermediate then undergoes a reaction with isocyanate compounds to form the urea moiety. This step typically requires the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Attachment of the dihydrobenzo[b][1,4]dioxin ring:
Industrial Production Methods: : Industrial-scale production follows similar steps but with optimizations for yield and cost-efficiency. Flow chemistry techniques may be employed to enhance reaction rates and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation at the adamantane and dihydrobenzo[b][1,4]dioxin groups using agents such as permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur at the urea moiety, often using hydrogenation catalysts like palladium on carbon.
Substitution: : Substitution reactions are possible at the hydroxyl and aromatic positions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid.
Reduction: : Hydrogen gas, palladium catalyst.
Substitution: : Sodium hydride, methyl iodide.
Major Products: : The reactions often yield oxidized, reduced, or substituted derivatives of the parent compound, each with distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : It can act as a ligand in catalysis due to the presence of the urea and aromatic groups.
Biology
Enzyme inhibition: : The compound shows potential as an enzyme inhibitor, particularly in proteases and kinases.
Medicine
Drug development: : Its unique structure allows it to be explored for antiviral or anticancer properties.
Imaging agents: : Modified forms may serve as agents for diagnostic imaging.
Industry
Materials science: : It could be used in the development of novel polymers or as an additive in coatings due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exerts its effects depends largely on its interaction with biological targets. The adamantane group facilitates membrane penetration, while the urea moiety can form hydrogen bonds with biological macromolecules, impacting enzyme activity. The dihydrobenzo[b][1,4]dioxin ring can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxyethyl)urea: : Lacks the dihydrobenzo[b][1,4]dioxin group, reducing aromatic interaction potential.
N-(2-hydroxyethyl)-N'-(adamantan-1-yl)urea: : Differs in the positioning of the urea and adamantane groups, affecting its biological activity.
Does this sound like it fits the bill?
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-17(16-1-2-18-19(8-16)27-4-3-26-18)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,17,24H,3-7,9-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPGLHPFCJTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)
![3-(2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-oxoethyl)-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2439826.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)







